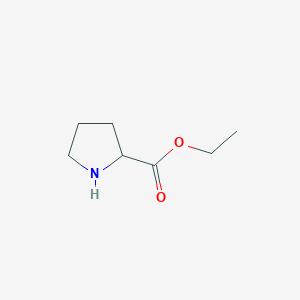

Ethyl pyrrolidine-2-carboxylate

描述

Contextualization within the Pyrrolidine (B122466) Chemical Class

The parent compound, pyrrolidine, is a cyclic secondary amine with the formula (CH₂)₄NH. wikipedia.org It is a saturated heterocycle, meaning the ring contains atoms of at least two different elements and has no double bonds. wikipedia.org The pyrrolidine ring is a common structural motif found in a vast array of natural and synthetic compounds. wikipedia.orgchemeurope.com

Notably, the pyrrolidine structure is present in natural alkaloids such as nicotine (B1678760) and hygrine. wikipedia.orgchemeurope.com It also forms the core of the essential amino acids proline and hydroxyproline, which are fundamental building blocks of proteins. wikipedia.orgchemeurope.com In the pharmaceutical realm, the pyrrolidine scaffold is a key component in numerous drugs, including procyclidine (B1679153) and bepridil, as well as the racetam family of cognitive enhancers like piracetam (B1677957) and aniracetam. wikipedia.orgchemeurope.com Ethyl pyrrolidine-2-carboxylate is a derivative of this important chemical class, featuring an ethyl carboxylate group that allows for further chemical modifications.

Significance as a Chiral Building Block in Contemporary Organic Synthesis

A crucial aspect of this compound's utility is its chirality. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers. When a compound is used in its pure enantiomeric form, it is referred to as a chiral building block. nih.gov

These building blocks are invaluable in the synthesis of natural products and pharmaceuticals. The biological activity of many drugs is highly dependent on their stereochemistry, as they must interact with specific chiral targets in the body, such as enzymes and receptors. Using a chiral building block like a specific enantiomer of this compound allows chemists to control the three-dimensional structure of the final product, ensuring the synthesis of the desired, biologically active stereoisomer. nih.govmdpi.com The non-essential amino acid L-proline, which possesses a single chiral center, is a frequently utilized starting material for producing such chiral compounds. nih.gov

The pyrrolidine scaffold's non-planar, sp³-hybridized structure provides a three-dimensional framework that is highly sought after in modern drug discovery to create molecules with improved pharmacological properties. nih.govnih.govcolab.ws

Overview of Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues is focused on several key areas. A major trajectory is the development of new, efficient, and stereoselective synthetic methods to create diversely substituted pyrrolidines. mdpi.comdiva-portal.orgacs.org This includes metal-catalyzed reactions and one-pot strategies that simplify the synthesis process. nih.govacs.org

Researchers are actively designing and synthesizing libraries of pyrrolidine-based fragments for use in fragment-based drug discovery (FBDD). nih.govcolab.ws This approach involves screening smaller, simpler molecules (fragments) to identify those that bind to a biological target, which are then elaborated into more potent lead compounds. nih.gov

Furthermore, there is significant interest in creating analogues of this compound to explore their structure-activity relationships (SAR). nih.gov By systematically modifying the pyrrolidine scaffold and evaluating the biological activity of the resulting compounds, scientists can identify key structural features required for desired effects, such as targeting ionotropic glutamate (B1630785) receptors or developing novel anticancer and antibacterial agents. nih.govnih.gov These studies often lead to the discovery of compounds with high potency and selectivity for specific biological targets. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₁₃NO₂ | nih.gov |

| Molar Mass | 143.18 g/mol | nih.gov |

| CAS Number | 60169-67-7 | nih.gov |

Selected Pyrrolidine Analogues and Derivatives in Research

| Compound/Derivative Class | Significance/Application | Source |

| (S)-Prolinol | Starting material for drugs like Avanafil. | mdpi.com |

| 2,4-Disubstituted Pyrrolidines | Highly modifiable building blocks for pharmaceuticals. | diva-portal.org |

| 2,3-trans-3-Carboxy-3-phenylproline Analogues | Used in structure-activity relationship studies for NMDA receptor antagonists. | nih.gov |

| Diethyl (Pyrrolidin-2-yl)phosphonates | Investigated as ligands for imidazoline (B1206853) I2 receptors. | nih.gov |

| 2-(Het)arylpyrrolidine-1-carboxamides | Evaluated for anticancer and anti-biofilm activity. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

ethyl pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJHVDIRZNKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338685 | |

| Record name | ethyl pyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60169-67-7 | |

| Record name | ethyl pyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Pyrrolidine 2 Carboxylate

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing ethyl pyrrolidine-2-carboxylate involve direct esterification of proline, alcoholysis, nucleophilic substitution, cycloaddition, and multicomponent reactions.

Esterification of Pyrrolidine-2-carboxylic Acid (Proline) with Ethanol (B145695) under Acidic Catalysis

The most common and direct method for preparing this compound is the Fischer esterification of L-proline with ethanol in the presence of an acid catalyst. sciencemadness.orgmasterorganicchemistry.com This equilibrium-driven reaction requires conditions that favor the formation of the ester. masterorganicchemistry.com Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). sciencemadness.orgsciencemadness.orgstackexchange.com The reaction is typically performed by refluxing a solution of proline in excess ethanol with the acid catalyst. google.com The use of a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can drive the equilibrium towards the product, increasing the yield. sciencemadness.org

A typical procedure involves dissolving L-proline in anhydrous ethanol, followed by the slow addition of an acid catalyst, such as thionyl chloride (SOCl₂) or bubbling dry HCl gas through the mixture. sciencemadness.orgsciencemadness.org The reaction mixture is then heated to reflux for several hours. After the reaction is complete, the excess ethanol is removed under reduced pressure, and the resulting crude product, often the hydrochloride salt of the ester, is isolated. sciencemadness.org The free base can be obtained by neutralization with a weak base like sodium bicarbonate. sciencemadness.org

Optimization of Reaction Temperature and Stoichiometry

The efficiency of the esterification of proline is significantly influenced by reaction temperature and the stoichiometry of the reactants.

Reaction Temperature: The rate of esterification is temperature-dependent, with higher temperatures generally leading to faster reaction rates. acs.org The reaction is often carried out at the reflux temperature of ethanol to maximize the reaction rate. google.com However, excessively high temperatures can lead to side reactions and decomposition of the product. Kinetic studies on similar esterification reactions have shown a steady increase in product formation with increasing temperature from 60 °C to 100 °C. acs.org

Stoichiometry: To shift the equilibrium towards the product side, a large excess of the alcohol (ethanol) is typically used. masterorganicchemistry.com This is a common strategy in Fischer esterifications to maximize the yield of the ester. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio can significantly improve the conversion rate. angolaonline.netresearchgate.net For instance, using a 10-fold excess of alcohol can increase the yield of the ester to as high as 97%. masterorganicchemistry.com The concentration of the acid catalyst is also a critical parameter, with higher concentrations generally leading to faster reaction rates, although this must be balanced against the potential for side reactions. angolaonline.netresearchgate.net

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Temperature | Increased | Increases reaction rate, but may lead to side reactions if too high. acs.organgolaonline.net |

| Ethanol/Proline Ratio | Increased | Shifts equilibrium towards product, increasing yield. masterorganicchemistry.comresearchgate.net |

| Catalyst Concentration | Increased | Increases reaction rate, but may cause unwanted side reactions. angolaonline.netresearchgate.net |

| Water Removal | Azeotropic Distillation | Drives the equilibrium to favor product formation. sciencemadness.orgstackexchange.com |

Role of Protective Groups (e.g., Boc-protection of Proline)

In some synthetic strategies, particularly in peptide synthesis, the nitrogen atom of proline is protected to prevent unwanted side reactions. chemimpex.comorganic-chemistry.org The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amine function of amino acids. organic-chemistry.orggoogle.com

The synthesis of N-Boc-L-proline is typically achieved by reacting L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.com The resulting Boc-protected proline can then be esterified. This approach is advantageous as the Boc group is stable to most nucleophiles and basic conditions, allowing for selective reactions at the carboxylic acid group. organic-chemistry.org The esterification of Boc-proline can be carried out using various methods, including reaction with ethyl iodide in the presence of a base or by using coupling agents.

The Boc group can be subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the ethyl ester of proline. orgsyn.org However, the removal of the Boc group must be carefully controlled to avoid the formation of byproducts. orgsyn.org The use of protecting groups adds extra steps to the synthesis but provides greater control over the reaction and is essential in the synthesis of more complex molecules where the amine group of proline needs to be masked. chemimpex.comorgsyn.org

Alcoholysis Reactions

Alcoholysis, the cleavage of a chemical bond by reaction with an alcohol, can also be employed to synthesize this compound. For instance, the alcoholysis of a suitable precursor, such as an activated form of proline like an acid chloride or another ester, with ethanol can yield the desired ethyl ester. sciencemadness.org This method can sometimes offer advantages in terms of reaction conditions and yields compared to direct esterification.

Nucleophilic Substitution and Cycloaddition Reactions

More complex synthetic routes involving nucleophilic substitution and cycloaddition reactions can also lead to the formation of the pyrrolidine (B122466) ring structure and subsequently this compound. nih.gov For example, intramolecular cyclization of a linear precursor containing both the amine and the ester functionalities can form the pyrrolidine ring. researchgate.net These methods are particularly useful for creating substituted pyrrolidine derivatives. organic-chemistry.org

[3+2] cycloaddition reactions, a type of dipolar cycloaddition, are a powerful tool for the synthesis of five-membered rings like pyrrolidine. mdpi.com In this context, an azomethine ylide can react with an alkene dipolarophile to form the pyrrolidine ring. nih.gov By choosing appropriate starting materials, this strategy can be adapted to produce this compound derivatives. mdpi.com For example, the reaction of an N-substituted glycine (B1666218) ethyl ester with an aldehyde can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. mdpi.com

Multicomponent Reactions Incorporating Amino Acid Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com Several MCRs can be utilized to synthesize pyrrolidine derivatives, including those incorporating amino acid esters like this compound.

The Ugi and Passerini reactions are well-known isocyanide-based MCRs that can be used to generate peptide-like structures. nih.gov While not directly producing this compound, these reactions can be adapted to form precursors that can be subsequently cyclized to yield the desired pyrrolidine ring. More directly, multicomponent reactions involving the [3+2] cycloaddition of azomethine ylides generated in situ from amino acid esters are a powerful strategy for the synthesis of highly functionalized pyrrolidines. mdpi.com For instance, a one-pot reaction of an aldehyde, an amino acid ester, and a dipolarophile can lead to the formation of a substituted pyrrolidine ring in a single step. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. thieme-connect.comdergipark.org.tr The application of microwave irradiation in the synthesis of pyrrolidine derivatives leverages rapid and uniform heating. thieme-connect.comdergipark.org.tr For instance, the Paal-Knorr cyclization to form pyrrole-2-carboxamides, a related class of compounds, has been successfully performed under microwave irradiation, proving superior to conventional heating in terms of time and efficiency. thieme-connect.com

In one specific protocol, a microwave tube is charged with the reactants in a solvent like ethanol, sealed, and irradiated at a set temperature (e.g., 80 °C) using an initial power of 150 W. thieme-connect.com This method facilitates rapid and mild conditions for cyclization reactions. thieme-connect.com Research into the N-alkylation of pyrrolidine-fused chlorins, another related structure, demonstrates the utility of microwave-assisted protocols as a faster and more efficient method. nih.gov For example, an N-alkylation reaction was carried out in DMF at 75 °C for just 5 minutes. nih.gov These examples highlight the potential for developing efficient microwave-assisted syntheses for this compound itself.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrrole (B145914) Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | 5 - 10 minutes | Several hours to days |

| Temperature | 80 °C - 160 °C | Often requires reflux |

| Efficiency | High | Variable |

| Workup | Standard purification | Standard purification |

Data synthesized from findings on related pyrrolidine derivatives. thieme-connect.com

Stereoselective Synthesis of Enantiopure this compound

The biological activity of many molecules is dependent on their specific stereochemistry, making the synthesis of enantiomerically pure compounds a critical endeavor in medicinal chemistry. mdpi.com Stereoselective methods for producing optically pure pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of an existing optically pure cyclic precursor, such as proline, or the stereoselective cyclization of acyclic starting materials. mdpi.com Techniques like 1,3-dipolar cycloadditions have been employed to create enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov

A key strategy for obtaining chiral pyrrolidines is the asymmetric hydrogenation of their unsaturated precursors, pyrrolines or pyrroles. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the hydrogenation process. While the catalytic hydrogenation of an alkene double bond typically results in a racemic mixture, the use of chiral catalysts can yield a single enantiomer. google.com

For example, a patent describes a preparation method where a pyrrole derivative with a double bond is subjected to catalytic hydrogenation to obtain the cis isomer as the desired product when starting with a single enantiomer. google.com Highly efficient and enantioselective hydrogenation of related ketone-containing heterocyclic compounds has been achieved using iridium-based catalysts, affording chiral alcohols with exceptional enantioselectivity (up to >99% ee) and high catalytic efficiency (S/C up to 10,000). rsc.org This highlights the power of chiral metal complexes in asymmetric synthesis, where the substrate interacts with the chiral catalyst during the chemical transformation to induce stereoselectivity. sfu.ca

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach is a reliable and widely used strategy in asymmetric synthesis. researchgate.net

Evans-type oxazolidinones are a prominent class of chiral auxiliaries used to control stereoselectivity in various reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net In a typical sequence, the chiral auxiliary is attached to the substrate, the key stereocenter-forming reaction is performed, and then the auxiliary is cleaved. wikipedia.org For example, conjugate hydride reduction of an α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, provides an effective route to optically active heterocycles. nih.gov This methodology has been successfully applied to synthesize high-affinity ligands for HIV protease inhibitors. nih.gov The choice of chiral auxiliary and reaction conditions dictates the configuration of the final product. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Class | Example | Typical Application |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol reactions researchgate.netsigmaaldrich.com |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of amides wikipedia.orgsigmaaldrich.com |

| Camphorsultam | Oppolzer camphorsultam | Diels-Alder reactions, cascade cyclizations researchgate.net |

| BINOL | (R)-1,1'-Bi-2-naphthol | Asymmetric synthesis of terpenes wikipedia.org |

One of the most direct and common methods for synthesizing enantiopure ethyl (S)-pyrrolidine-2-carboxylate is through the esterification of the naturally occurring chiral amino acid, L-proline. mdpi.comchemicalbook.com L-proline serves as an inexpensive and readily available chiral starting material. sfu.ca The synthesis involves reacting L-proline with ethanol in the presence of an acid catalyst.

This approach is foundational and has been adapted for various applications. For instance, Boc-protected proline can be used as a precursor for more complex pyrrolidine-containing structures. acs.org The inherent chirality of L-proline is preserved throughout the esterification process, making it an efficient route to the (S)-enantiomer of the target compound. mdpi.com

Industrial-Scale Production Considerations

Scaling up the synthesis of chemical compounds from the laboratory to an industrial scale presents numerous challenges, including reaction efficiency, safety, cost-effectiveness, and environmental impact. rsc.org For the production of this compound, these considerations are paramount. The adoption of modern manufacturing technologies is crucial for addressing these challenges. rsc.org

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov Flow reactors, where chemical reactions occur in a continuously flowing stream through narrow channels or tubes, provide superior control over reaction parameters such as temperature, pressure, and mixing. rsc.orgnih.gov This enhanced control leads to higher yields, improved selectivity, and increased safety, particularly for highly exothermic or hazardous reactions. youtube.com

Microfluidic Reactor Technologies

The adoption of microfluidic reactor technologies, also known as continuous flow chemistry, offers significant advantages over traditional batch production methods for the synthesis of this compound. These systems, characterized by their small-scale channels and high surface-area-to-volume ratios, provide precise control over reaction parameters, leading to improved yields, enhanced safety, and greater consistency.

In the context of synthesizing pyrrolidine derivatives, continuous-flow systems have demonstrated the ability to carefully manage reaction conditions such as temperature and residence time. This level of control is crucial for optimizing the regioselectivity of certain reactions, potentially leading to the preferential formation of a desired isomer. google.com For instance, in related syntheses, temperature adjustments in a flow system have been shown to effectively control the ratio of regioisomers formed. google.com

While specific data for the continuous flow synthesis of this compound is not extensively published, the principles from analogous reactions, such as the synthesis of other pyrrolidine-containing intermediates for clinical candidates, can be applied. In one such example, a two-step continuous-flow process was developed, showcasing the potential for telescoped reactions where the output of one reactor is directly fed into the next, minimizing handling and potential for contamination. google.com The optimization of such a system would involve a systematic study of parameters like reactor volume (which dictates residence time), molar ratios of reactants, and the efficiency of mixing. google.com

Table 1: Potential Parameters for Optimization in Microfluidic Synthesis of this compound

| Parameter | Potential Range | Rationale |

| Residence Time | 1 - 20 minutes | Shorter residence times can improve throughput, while longer times may be necessary for complete conversion. |

| Temperature | 25 - 150 °C | Temperature can significantly influence reaction rate and selectivity. |

| Reactant Concentration | 0.1 - 1.0 M | Higher concentrations can increase reaction rates but may lead to solubility issues or side reactions. |

| Flow Rate | 0.1 - 10 mL/min | Dictates residence time and throughput. |

The move towards continuous flow processes for active pharmaceutical ingredients (APIs) and fine chemicals is a well-established trend, offering benefits that are directly applicable to the production of this compound. pervatech.comwordpress.com

Solvent and Catalyst Recycling Strategies

The economic and environmental viability of large-scale this compound production is heavily dependent on the efficient recycling of solvents and catalysts.

Solvent Recycling: The solvents commonly employed in the synthesis of proline esters and their derivatives include ethanol, methanol (B129727), dichloromethane, and toluene. sciencemadness.orggoogle.com Recovery and reuse of these solvents are critical for minimizing waste and reducing operational costs. Several techniques can be employed for solvent recovery:

Distillation: This is a conventional and widely used method for separating solvents from reaction mixtures based on differences in boiling points. For instance, in the synthesis of proline esters, the solvent can be removed by distillation, often under reduced pressure, to isolate the product. sciencemadness.org

Pervaporation: This membrane-based separation technique is particularly useful for breaking azeotropes, which can form between solvents like ethanol and water. Pervaporation can be used to dehydrate solvents, allowing for their reuse in subsequent batches. pervatech.com

Adsorption: Activated carbon can be used in adsorption systems to capture solvent vapors from effluent streams, which can then be recovered. gwsionline.com

The choice of solvent recovery method depends on factors such as the solvent's properties, the nature of impurities, and the required purity for reuse. gwsionline.com

Catalyst Recycling: The esterification of proline to form this compound is often catalyzed by acids such as hydrochloric acid or p-toluenesulfonic acid. sciencemadness.orgstackexchange.com In industrial settings, the use of heterogeneous or recyclable homogeneous catalysts is preferred to simplify product purification and reduce waste.

One approach involves anchoring the catalyst to a solid support. For example, proline has been successfully grafted onto silica (B1680970) supports for use in asymmetric aldol reactions, demonstrating that supported catalysts can be recovered and reused. rsc.org While not specific to esterification, this principle can be extended to the development of recyclable acid catalysts for the synthesis of this compound.

Another strategy involves the use of catalysts that can be easily separated from the reaction mixture. For instance, a patent describes the synthesis of proline esters where the mother liquor from recrystallization, containing the catalyst, is recycled for subsequent batches. google.com

Table 2: Comparison of Solvent and Catalyst Recycling Strategies

| Strategy | Description | Advantages | Disadvantages |

| Solvent Distillation | Separation based on boiling point differences. | Well-established, effective for many common solvents. | Energy-intensive, may not be suitable for azeotropic mixtures. |

| Pervaporation | Membrane-based separation for solvent dehydration. | Can break azeotropes, energy-efficient for specific separations. | Membrane fouling can be an issue. |

| Catalyst Immobilization | Anchoring the catalyst to a solid support. | Easy separation of catalyst from product, potential for continuous processes. | Potential for leaching of the active species, may have lower activity than homogeneous counterparts. |

| Mother Liquor Recycling | Reusing the filtrate from product crystallization. | Simple to implement, reduces waste. | Build-up of impurities can affect product quality and yield over time. |

Byproduct Mitigation and Waste Management in Production

The industrial synthesis of this compound inevitably generates byproducts and waste streams that must be managed to ensure an environmentally responsible and economically sound process.

Byproduct Formation and Mitigation: The primary reaction for producing this compound is the Fischer esterification of L-proline with ethanol in the presence of an acid catalyst. sciencemadness.org Potential side reactions and byproduct formation can include:

Incomplete reaction: Leaving unreacted L-proline and ethanol in the product mixture.

Dimerization/Polymerization: Under certain conditions, amino acids can form diketopiperazines or other oligomers.

Racemization: While less common under typical esterification conditions, harsh conditions could potentially lead to the loss of stereochemical purity. A patent for related pyrrolidine derivatives notes that racemization can occur during certain alkylation steps. google.com

Mitigation strategies to minimize byproduct formation include:

Precise control of reaction conditions: As facilitated by microfluidic reactors, maintaining optimal temperature, pressure, and stoichiometry can significantly improve selectivity and reduce unwanted side reactions.

Purification techniques: The final product is typically purified through extraction and distillation to remove impurities. sciencemadness.org Washing the organic phase with acidic and basic solutions helps to remove unreacted starting materials and acidic or basic byproducts. sciencemadness.org

Waste Management: A comprehensive waste management strategy for the production of this compound should address all effluent streams. The main waste streams are likely to be aqueous solutions from extractions and washes, and the mother liquor from crystallization if not recycled.

Aqueous Waste: This stream will contain salts (from neutralization steps), residual solvent, and potentially small amounts of organic byproducts. Treatment can involve pH neutralization followed by biological treatment or other appropriate disposal methods in accordance with local regulations.

Solid Waste: This may include spent catalyst (if a solid catalyst is used and cannot be regenerated) and filtration aids.

Solvent Waste: If solvents cannot be recycled to the required purity, they must be disposed of, often through incineration.

Chemical Reactivity and Transformations of Ethyl Pyrrolidine 2 Carboxylate

Reactions Involving the Ester Moiety

The ester group of ethyl pyrrolidine-2-carboxylate is susceptible to several nucleophilic substitution reactions, enabling its conversion into other functional groups such as carboxylic acids, different esters, alcohols, and amides.

Hydrolysis to Pyrrolidine-2-carboxylic Acid

The ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid, pyrrolidine-2-carboxylic acid (proline). This transformation is typically achieved under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, involves reacting the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. google.commnstate.edu The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, resulting in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. mnstate.edu

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst. mnstate.edu The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.

| Reagent | Conditions | Product |

| Potassium Hydroxide (10% solution) | Heating | 2-carboxy pyrrolidone-5 |

| Concentrated Hydrochloric Acid | Heating | 2-carboxy pyrrolidone-5 |

Transesterification with Different Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.comorganic-chemistry.org

Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being used for the exchange. masterorganicchemistry.com For example, to replace the ethyl group with a methyl group, sodium methoxide (B1231860) in methanol (B129727) would be used. The reaction proceeds via nucleophilic addition of the alkoxide to the ester carbonyl, followed by elimination of the original ethoxide group. masterorganicchemistry.com A variety of catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to effectively promote this transformation under various conditions, including microwave irradiation to reduce reaction times. organic-chemistry.org

| Catalyst | Alcohol | Conditions |

| Acid (e.g., H2SO4) | R'OH (in excess) | Heating |

| Alkoxide (e.g., NaOR') | R'OH | - |

| Sc(OTf)3 | Various alcohols | Boiling |

| Silica Chloride | Various alcohols | - |

Reduction to Alcohols (e.g., Pyrrolidin-2-ylmethanol)

The ester group of this compound can be reduced to a primary alcohol, yielding pyrrolidin-2-ylmethanol. nih.gov Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose, effectively reducing the ester to the corresponding alcohol. nih.gov The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). It is noteworthy that this reduction can be performed on both the S- and R-isomers of pyrrolidine (B122466) derivatives while maintaining their optical purity. nih.gov

Another reducing agent that can be employed is diisobutylaluminum hydride (DIBAL-H). google.com This reagent is often used for the partial reduction of esters to aldehydes, but under appropriate conditions, it can also achieve full reduction to the alcohol.

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Pyrrolidin-2-ylmethanol |

| Diisobutylaluminum Hydride (DIBAL-H) | Methanol | (2S,4S)-N-tert-butoxycarbonyl-2-(p-methoxybenyloxy)carbonyl-4-hydroxyethyl pyrrole (B145914) |

Aminolysis for Amide Formation

Aminolysis is the reaction of the ester with an amine to form an amide. youtube.com This reaction typically requires heating or the use of a catalyst, as amines are less nucleophilic than hydroxide ions. youtube.com The direct reaction of an ester with an amine to form an amide can be challenging and often requires specific conditions or activating agents to proceed efficiently. dur.ac.uk

The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol (B145695). youtube.com To facilitate this process, various coupling reagents can be employed. For instance, the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be crucial for the successful aminolysis of certain esters, particularly with secondary amines. nih.gov In some cases, the aminolysis can proceed regioselectively, with the ester group reacting while other functional groups on the molecule remain unaffected. nih.gov The synthesis of amides from carboxylic acids, which can be derived from the hydrolysis of this compound, can also be achieved using reagents like thionyl chloride followed by reaction with an amine. researchgate.net

| Amine | Reagents/Catalyst | Conditions |

| Ammonia or Aliphatic Amines | Aqueous Base | - |

| Primary Amines | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | 30 °C in DMF |

| Secondary Amines | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | - |

Reactions Involving the Pyrrolidine Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic center and can readily participate in reactions to form new carbon-nitrogen or acyl-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring can be alkylated using various alkylating agents, such as alkyl halides. google.com This reaction is typically carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity. The choice of base and solvent can influence the selectivity of the reaction, particularly in substrates with multiple potential reaction sites. For instance, in the N-alkylation of 2-pyridone, the use of tetralkylammonium fluorides as the base in solvents like THF, acetonitrile (B52724), or DMSO can lead to high yields and selectivity for N-alkylation over O-alkylation. google.com

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an N-acylpyrrolidine derivative. researchgate.net This reaction is a common method for introducing an acyl group onto the nitrogen atom. For example, ethyl N-phenyl-α-phenylglycinate can be acylated with α,β-dichloropropionyl chloride. researchgate.net The resulting N-acylated product can then undergo further transformations.

| Reaction Type | Reagent | Base/Catalyst | Solvent |

| N-Alkylation | Alkyl Halide | Tetralkylammonium Fluoride | THF, Acetonitrile, or DMSO |

| N-Acylation | Acyl Chloride (e.g., α,β-dichloropropionyl chloride) | - | - |

Formation of N-Substituted Pyrrolidine-2-carboxylates

The secondary amine of the pyrrolidine ring in this compound is a key site for nucleophilic reactions, allowing for the straightforward introduction of various substituents at the nitrogen atom.

N-Alkylation: The nitrogen atom can be readily alkylated through standard SN2 reactions. For instance, the N-alkylation of a pyrrolidine derivative with allyl bromide proceeds efficiently in the presence of a base like potassium carbonate in refluxing acetonitrile nih.gov. This method is a general strategy for introducing alkyl groups onto the pyrrolidine nitrogen. Another approach is reductive N-alkylation, which has been demonstrated for glutamic acid, a related amino acid, using a palladium catalyst rsc.org. This process involves the reaction with a carbonyl compound under reducing conditions to form the N-alkylated product.

N-Arylation: The introduction of aryl groups at the nitrogen position typically requires metal-catalyzed cross-coupling reactions. Established methods for the N-arylation of pyrrolidines include the Buchwald-Hartwig and Chan-Evans-Lam couplings nih.gov. A notable example is the Goldberg-type reaction, which involves the copper-catalyzed N-arylation of amides. In a related study, (S)-N-methylpyrrolidine-2-carboxylate, a derivative of proline, was shown to be an effective ligand for the copper(I)-catalyzed N-arylation of amides and lactams (like 2-pyrrolidone) with aryl iodides nih.govsemanticscholar.org. The reaction proceeds under relatively mild conditions using a base such as potassium phosphate (B84403) in a solvent like DMSO nih.govsemanticscholar.org. These methods are applicable for the synthesis of N-aryl derivatives of this compound.

| Reaction Type | Reagents & Conditions | Product Type | Source |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Allyl bromide), K₂CO₃, CH₃CN, reflux | N-Alkyl pyrrolidine | nih.gov |

| N-Arylation (Goldberg-type) | Aryl iodide, CuI (catalyst), Proline-derived ligand, K₃PO₄, DMSO, 110 °C | N-Aryl pyrrolidine | nih.govsemanticscholar.org |

Coordination Chemistry and Ligand Formation

This compound, as a derivative of the amino acid proline, is an effective chelating agent for metal ions. Theoretical studies on L-proline show its ability to coordinate with transition metal cations like Fe(II), Co(II), and Ni(II) nih.gov. The coordination primarily occurs in a bidentate fashion, involving the lone pair of the nitrogen atom and one of the carboxylate oxygens nih.govresearchgate.net.

For this compound, this translates to a similar bidentate coordination mode (CS2 type), where the metal ion binds to the nitrogen atom and the carbonyl oxygen of the ester group nih.gov. This interaction is predominantly electrostatic in nature. Infrared spectroscopy studies of metal-proline complexes show a significant shift to lower frequencies for the C=O and N-H vibrational bands upon complexation, confirming the involvement of these groups in the coordination nih.gov. Beyond traditional metal coordination, the nitrogen atom can also interact with other electrophilic centers, such as the iodine atom in hypervalent iodine compounds like (dichloroiodo)benzene, to form tetracoordinated species nih.govacs.org.

Reactions Involving the Pyrrolidine Ring Carbon Skeleton

Oxidation Reactions

The carbon framework of the pyrrolidine ring can undergo oxidation, particularly when the nitrogen atom is protected as an amide or carbamate (B1207046), which activates the adjacent C-H bonds.

One significant pathway involves the use of hypervalent iodine(III) reagents. The treatment of N-protected pyrrolidines with reagents like iodosylbenzene (PhIO)n in the presence of TMSN₃ can lead to direct α-azidonation nih.gov. Furthermore, the combination of hypervalent iodine(III) reagents with TMSBr results in the formation of α-hydroxy-β,β-dibromo functionalized N-protected pyrrolidines nih.gov. The use of molecular bromine, especially in methanol, can also promote these transformations, yielding α-methoxy-β-bromo derivatives nih.gov.

Another method for the oxidation of the pyrrolidine ring involves iron catalysis. The reaction of N-acyl-pyrrolidines with an Iron(II)-hydrogen peroxide system or with molecular oxygen in the presence of an iron complex leads to the formation of the corresponding lactam, N-acyl-pyrrolidin-2-one researchgate.net.

| Oxidizing System | Substrate | Product(s) | Source |

|---|---|---|---|

| (PhIO)n / TMSBr | N-isopropyloxy-pyrrolidine | α-hydroxy-β,β-dibromo-pyrrolidine derivative | nih.gov |

| Br₂ in MeOH | N-isopropyloxy-pyrrolidine | α-methoxy-β-bromo-pyrrolidine derivative | nih.gov |

| Fe(II)-H₂O₂ | N-acyl-pyrrolidine | N-acyl-pyrrolidin-2-one (lactam) | researchgate.net |

| Iron complex / O₂ | N-acyl-pyrrolidine | N-acyl-pyrrolidin-2-one (lactam) | researchgate.net |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrrolidine ring carbons are not common unless the ring is activated. The formation of N-acyliminium ions is a key strategy for enabling such substitutions at the α-carbon (C2). These electrophilic intermediates are generated via the oxidation of N-protected pyrrolidines nih.gov. For example, during oxidation reactions with reagents like dichloro(4-nitrophenyl)iodane, an N-acyliminium ion can be formed. This intermediate is readily trapped by nucleophilic solvents, such as methanol, to yield an α-methoxy substituted pyrrolidine derivative nih.gov. This two-step process of oxidation followed by nucleophilic attack represents a formal nucleophilic substitution at the α-position of the pyrrolidine ring.

Ring-Opening Reactions

The pyrrolidine ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly through a retro-Mannich type mechanism. For N-Boc protected pyrrolidine derivatives, treatment with traditional acidic conditions, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA), can induce decomposition through a retro-Mannich reaction acs.orgacs.org. This process is driven by the formation of an intermediate iminium ion which rearomatizes to a more stable pyrrole structure, resulting in the cleavage of the pyrrolidine ring acs.orgacs.org.

Ring-opening can also be initiated by nucleophilic attack. For instance, donor-acceptor (DA) cyclopropanes undergo ring-opening with primary amines, catalyzed by a Lewis acid, to produce γ-amino esters nih.gov. This reaction demonstrates the cleavage of a C-C bond adjacent to an activating group to form a linear amino ester, which is structurally a ring-opened pyrrolidone precursor nih.gov.

Three-Component Reactions with Aldehydes and Phosphine (B1218219) Oxides

While a specific three-component reaction involving this compound, aldehydes, and phosphine oxides is not prominently documented, related multicomponent reactions highlight the potential reactivity of this scaffold. Phosphine-catalyzed three-component coupling reactions are known to be effective for constructing complex molecules in one pot. A relevant example involves the reaction of an acetylenic ester (like ethyl propiolate), an amine source (like phthalimide), and an aldehyde, catalyzed by triphenylphosphine (B44618) scirp.orgscirp.org. This reaction proceeds through a vinylphosphonium salt intermediate to ultimately yield γ-keto α-amino acid derivatives scirp.orgscirp.org.

Furthermore, three-component condensations of aldehydes, an amino acid (such as asparagine, which can generate an azomethine ylide), and a dipolarophile are used to synthesize polysubstituted pyrrolidines nih.gov. Given the structural similarity of this compound to these amine components, it is plausible that it could participate in analogous acid-catalyzed or phosphine-mediated three-component reactions with aldehydes and a suitable third component like a phosphine oxide or its precursor. An acid-promoted three-component reaction has been developed for the synthesis of γ-ketophosphine oxides from aldehydes, ketones, and diarylphosphine oxides, showcasing a relevant synthetic strategy organic-chemistry.org.

Proposed Reaction Mechanisms

The transformation of N-substituted pyrrolidine rings can proceed through different mechanistic pathways depending on the reactants and catalysts employed. A prominent area of study involves dirhodium-catalyzed reactions with diazo compounds, which generate transient rhodium carbene intermediates. The nature of the substituent on the carbene dictates the reaction pathway. acs.org

In reactions with N-Boc-2,5-dihydro-1H-pyrrole, a close analog, the type of diazo compound used leads to two distinct outcomes:

C-H Functionalization: When using aryldiazoacetates (donor/acceptor carbenes), the reaction proceeds via a C-H insertion mechanism. acs.org The dirhodium catalyst, particularly a chiral variant like Rh₂(S-PTAD)₄, facilitates the selective functionalization at the C-H bond at the C2 position, which is alpha to the nitrogen atom. acs.orgacs.org This selectivity is attributed to the electronic properties of the donor/acceptor carbene, which is stabilized by the aryl group, making it less reactive and more selective compared to carbenes with only acceptor groups. acs.org

Cyclopropanation: In sharp contrast, when ethyl diazoacetate (an acceptor carbene) is used, the reaction favors cyclopropanation of the double bond in the dihydro-1H-pyrrole ring. acs.orgacs.org This difference in reactivity highlights the critical role of the carbene's electronic nature in determining the reaction's mechanistic course.

Another relevant transformation for pyrrolidine derivatives is acylation. For N-alkoxycarbonyl pyrroles, acylation using a carboxylic acid can be activated by reagents like trifluoroacetic anhydride (TFAA). The proposed mechanism suggests the in-situ formation of a mixed carboxylic acid anhydride, which then acts as the acylating agent. An alternative proposal posits that this mixed anhydride fragments to form a more reactive acylium ion, which then acylates the pyrrole ring. acs.org

Diastereoselectivity Considerations

Diastereoselectivity is a crucial factor in the synthesis of complex molecules from pyrrolidine precursors. In the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, the choice of catalyst has a profound impact on the diastereomeric ratio (d.r.) of the products.

Research has shown that different chiral dirhodium tetracarboxylate catalysts yield varying levels of diastereoselectivity. While some catalysts resulted in poor asymmetric induction and d.r. values as low as 1:1, the use of Rh₂(S-PTAD)₄ was identified as optimal. acs.org This catalyst consistently produces high levels of diastereoselectivity, often greater than 20:1 d.r., across a range of aryldiazoacetate substrates. acs.orgacs.org This high selectivity is attributed to the specific architecture of the catalyst, which creates a chiral environment that effectively differentiates between the diastereotopic C-H bonds on the pyrrolidine ring. acs.org

Conversely, subsequent reactions on the functionalized pyrrolidine can exhibit lower diastereoselectivity. For instance, the cyclopropanation of a C-H functionalized pyrrolidine product using ethyl diazoacetate proceeded with low diastereoselectivity, yielding a nearly 1:1 mixture of exo and endo isomers. acs.org This outcome is common for cyclopropanation reactions involving acceptor carbenes. acs.org

| Catalyst | Reactant | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Rh₂(S-p-PhTPCP)₄ | Aryldiazoacetate | C-H Functionalization | >20:1 | acs.org |

| Rh₂(S-2-Cl,5-BrPhTPCP)₄ | Aryldiazoacetate | C-H Functionalization | 1:1 | acs.org |

| Rh₂(S-PTAD)₄ | Aryldiazoacetate | C-H Functionalization | >20:1 | acs.orgacs.org |

| Rh₂(esp)₂ | Ethyl Diazoacetate | Cyclopropanation | ~1:1 | acs.org |

Stereochemical Implications of Reactivity

The stereochemistry of the pyrrolidine ring has significant implications for its reactivity, particularly in asymmetric catalysis. The inherent chirality of molecules like ethyl (2S)-pyrrolidine-2-carboxylate dictates the stereochemical outcome of reactions at or near the chiral center.

In the dirhodium-catalyzed C-H functionalization reactions, a "matched/mismatched" effect is often observed. The chiral catalyst has a strong preference for reacting with a specific prochiral C-H bond. For example, the Rh₂(S-PTAD)₄ catalyst shows a strong preference for functionalizing the pro-S C-H bond. acs.org When the substrate already contains a stereocenter, the catalyst can either complement or oppose the directing influence of that center.

A proposed model for the stereochemical outcome considers the steric environment of the substrate. acs.org For a pyrrolidine derivative with an existing substituent at the C2 position (as in this compound), the catalyst's approach is influenced by this group. In a matched pair, such as a substrate with an S-configuration at C2 reacting with Rh₂(R-PTAD)₄, the catalyst would preferentially react with the pro-R C-H bond at the C5 position. However, this bond is located cis to the C2 substituent, presenting a steric challenge. acs.org Conversely, the pro-S C-H bond is trans to the C2 substituent and is more accessible for functionalization by the corresponding Rh₂(S-PTAD)₄ catalyst. acs.org

This stereochemical control is highly effective, leading to products with exceptional enantioselectivity (often ≥90% ee) and diastereoselectivity. acs.org Furthermore, subsequent transformations can proceed with retention of this stereochemistry. For example, the cyclopropanation of a mono-C-H functionalized product, while not diastereoselective, yielded enantiomerically pure products (94% ee) with retention of the original stereochemistry. acs.org The stereochemical integrity of these reactions is crucial for their application in the synthesis of pharmaceutically relevant compounds and complex natural products. acs.org

Applications of Ethyl Pyrrolidine 2 Carboxylate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural features of ethyl pyrrolidine-2-carboxylate make it a versatile precursor for the synthesis of various complex organic molecules. Its utility spans the construction of chiral phosphine (B1218219) oxides, the formation of spirocyclic systems, and as a foundational element for fused-ring heterocyclic structures.

Construction of Chiral α-Aminophosphine Oxides

Chiral α-aminophosphine oxides are important compounds in medicinal chemistry and materials science. This compound can be utilized as a starting material for the synthesis of these molecules. The pyrrolidine (B122466) ring provides a chiral scaffold, influencing the stereochemical outcome of subsequent reactions. The synthesis typically involves the modification of the carboxylate group and the introduction of a phosphine oxide moiety, leading to the formation of highly enantioenriched α-aminophosphine oxides.

Synthesis of Spirocyclic Lactams and Pyrrolidinones

Spirocyclic lactams and pyrrolidinones are privileged structural motifs found in numerous biologically active natural products and pharmaceutical agents. This compound serves as a key intermediate in the synthesis of these complex structures. tsijournals.com For instance, it can be converted into α-hydroxymethyl-N-Boc proline, which then undergoes a series of transformations including amidation and an intramolecular Mitsunobu reaction to form a spiro-β-lactam scaffold. tsijournals.com This approach allows for the construction of diaza-spiro[3.4]octan-1-one derivatives. tsijournals.com Furthermore, spirocyclic pyrrolidones and piperidones can be synthesized from α-ketolactones and α-ketolactams through [3+2] and [3+3] aza-annulation reactions, highlighting the versatility of pyrrolidine-based intermediates in creating spirocyclic systems. researchgate.net One-pot cascade reactions involving a Curtius rearrangement of β-keto carboxylic acids have also been developed for the facile synthesis of spirocyclic lactams. nih.gov

Building Block for Fused-Ring Heterocyclic Systems

The pyrrolidine ring of this compound provides a robust foundation for the construction of various fused-ring heterocyclic systems. These systems are of significant interest due to their prevalence in natural products and their potential pharmacological activities. The reactivity of the secondary amine and the carboxylate group allows for a range of chemical modifications and ring-forming reactions. For example, it can be a starting point for creating novel heterocyclic systems containing a sigmaaldrich.commdpi.comPyrano[2,3-c]pyrazol-4(1H)-one moiety through multi-step synthetic sequences. nih.gov

Utility in Asymmetric Synthesis and Catalysis

The inherent chirality of this compound makes it a valuable asset in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. It can function as a chiral auxiliary to direct the stereochemical course of a reaction or be used in the development of organocatalysts.

Role as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org this compound, or its derivatives, can be used for this purpose. The chiral center of the pyrrolidine ring influences the approach of reagents, leading to the preferential formation of one diastereomer over another. After the desired stereochemistry is established, the auxiliary can be removed and potentially recycled. sigmaaldrich.com This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. nih.gov Pyrrolidine-based structures, derived from proline and its esters like this compound, are among the most successful organocatalysts. mdpi.com The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form enamines, which are key intermediates in many organocatalytic transformations. youtube.com The chirality of the pyrrolidine scaffold then directs the subsequent reaction to produce a specific enantiomer of the product. nih.gov These catalysts have been successfully applied in a variety of reactions, including asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. nih.govnih.gov The development of pyrrolidine-based organocatalysts continues to be an active area of research, with efforts focused on modifying the catalyst structure to improve efficiency and selectivity for a wider range of substrates. nih.gov

Development of Asymmetric Catalysts

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, largely due to the remarkable success of proline and its derivatives in catalyzing asymmetric transformations. This compound acts as a key intermediate in the synthesis of more elaborate pyrrolidine-based catalysts. The design of these catalysts often involves modifying the core structure to fine-tune steric and electronic properties, thereby enhancing catalytic activity and stereoselectivity.

The functional groups of this compound—the secondary amine and the ethyl ester—are primary sites for modification. The ester group, in particular, plays a significant role. While the carboxylic acid in proline is known to participate in catalysis by coordinating with substrates, the corresponding ester in derivatives like this compound can be used to modulate the catalyst's properties. For instance, the ester can influence solubility in organic solvents, a common limitation of proline itself. nih.gov Furthermore, the ester can be transformed into other functional groups, leading to a diverse range of catalysts.

Research has shown that even small structural changes to the pyrrolidine catalyst can significantly impact its performance. The position and nature of the carboxyl group (or its derivative) can affect enantioselectivity, while other modifications can tune reactivity. nih.gov The ester group of this compound can be hydrolyzed to the free acid or converted to various amides, each modification yielding a catalyst with a distinct profile. This strategic modification allows for the optimization of catalysts for specific asymmetric reactions, such as aldol and Mannich reactions.

Table 1: Influence of Carboxylate Group Modification on Catalyst Performance

| Catalyst Feature | Role in Asymmetric Catalysis | Reference |

|---|---|---|

| Free Carboxylic Acid | Can act as a Brønsted acid and a hydrogen-bond donor to activate the electrophile and control the orientation of substrates. | nih.gov |

| Ester Group (e.g., Ethyl Ester) | Improves solubility in organic solvents compared to the free acid; can be a precursor to other functional groups. | nih.gov |

| Amide Group | Modifies the steric and electronic environment of the catalytic site, tuning reactivity and selectivity. | nih.gov |

Intermediate for Functionalized Pyrrolidine Derivatives

This compound is a pivotal starting material for producing a variety of functionalized pyrrolidine derivatives. google.com The pyrrolidine ring is a prevalent structural motif in many biologically active compounds and pharmaceuticals. The ability to introduce substituents onto the pyrrolidine ring or to modify the carboxylate group makes this compound an attractive precursor for creating libraries of novel molecules for drug discovery and other applications. nih.gov

The synthetic utility of this compound stems from the reactivity of its N-H bond, the potential for functionalization at the carbon atoms of the ring, and the chemical versatility of the ester group. google.comgoogle.com These sites allow for a range of chemical transformations to build molecular complexity.

The pyrrolidine ring of this compound can be functionalized through various synthetic methods to yield substituted derivatives. After protecting the nitrogen atom, typically as a carbamate (B1207046) (e.g., Boc), the ring can undergo further reactions.

One key strategy is the direct functionalization of C-H bonds. Dirhodium-catalyzed reactions, for example, can achieve highly selective C-H functionalization at the C2 position of N-Boc protected pyrrolidine systems. acs.orgacs.org While some reagents lead to substitution, others, such as ethyl diazoacetate, can react with related pyrrolene structures to form cyclopropane (B1198618) rings fused to the pyrrolidine core. acs.orgacs.org This demonstrates how ethyl-ester-containing reagents can be used to construct complex, polycyclic pyrrolidine frameworks.

Alkylation is another common method for substitution. Patents describe processes where N-protected pyrrolidine-2-carboxylate esters are alkylated to introduce various side chains, leading to a diverse set of derivatives. google.comgoogle.com These methods are crucial for synthesizing precursors to pharmacologically active agents.

Table 2: Examples of Reactions for Synthesizing Substituted Pyrrolidines

| Reaction Type | Description | Potential Product | Reference |

|---|---|---|---|

| C-H Functionalization | Direct introduction of aryl or other groups at a C-H bond, often at the C2 position, catalyzed by transition metals like rhodium. | 2-Aryl-pyrrolidine-2-carboxylates | acs.orgacs.org |

| Cyclopropanation | Reaction of a pyrrolene derivative with ethyl diazoacetate in the presence of a rhodium catalyst to form a fused bicyclic system. | 3-Azabicyclo[3.1.0]hexane-6-carboxylates | acs.orgacs.org |

| Alkylation | Introduction of alkyl groups onto the pyrrolidine ring, often after N-protection, to create substituted analogs. | N-Protected-alkyl-pyrrolidine-2-carboxylates | google.comgoogle.com |

The ethyl carboxylate group is a versatile handle for synthesizing a range of pyrrolidine-2-carboxylic acid derivatives. google.com These transformations are fundamental in peptide synthesis and for creating compounds with specific biological activities. sigmaaldrich.com

Common transformations of the ethyl ester group include:

Hydrolysis: Treatment with aqueous acid or base readily converts the ethyl ester to the corresponding carboxylic acid (proline, if starting with the racemate). This is often a necessary step for subsequent amide bond formation or for synthesizing molecules where the free acid is required for biological activity.

Amidation: The ester can react directly with amines, or after conversion to the more reactive acyl chloride or activation with peptide coupling reagents, to form a wide variety of N-substituted amides. This is a cornerstone of peptide synthesis and the creation of peptidomimetic drugs. nih.gov

Reduction: The ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (pyrrolidin-2-yl)methanol. This alcohol is itself a valuable chiral building block for further synthetic elaboration. nih.gov

These transformations allow for the conversion of this compound into a broad spectrum of compounds, highlighting its role as a flexible intermediate in synthetic chemistry. google.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl pyrrolidine-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons in the molecule. For substituted pyrrolidine (B122466) derivatives, the ¹H NMR spectrum can be complex, sometimes indicating the presence of conformational isomers or rotamers in solution. For instance, in related substituted pyrrolidines, the presence of two distinct sets of signals in the ¹H NMR spectrum has been attributed to the slow interconversion between different conformations of the molecule at room temperature. nih.gov

A predicted ¹H NMR spectrum for the closely related ethyl (2S)-pyrrolidine-2-carboxylate provides expected chemical shift ranges for the protons within the molecule. guidechem.com

Table 1: Predicted ¹H NMR Data for Ethyl (2S)-pyrrolidine-2-carboxylate

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl CH₃ | ~1.2-1.3 |

| Pyrrolidine CH₂ (multiple) | ~1.8-2.2 & ~3.0-3.3 |

| Pyrrolidine CH | ~3.9-4.1 |

| Ethyl CH₂ | ~4.1-4.3 |

| NH | Broad signal |

Note: Predicted data serves as an estimation and actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. Predicted ¹³C NMR data for the (S)-enantiomer suggests the approximate chemical shifts for the carbons in the pyrrolidine ring and the ethyl ester group. guidechem.com

Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous signal assignment.

DEPT experiments help differentiate between CH, CH₂, and CH₃ groups.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct ¹H-¹³C one-bond connectivity. sdsu.edu

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure, especially in complex molecules. sdsu.edu These long-range correlations help to confirm the connectivity between the ethyl group, the carboxylate, and the pyrrolidine ring.

Table 2: Predicted ¹³C NMR Data for Ethyl (2S)-pyrrolidine-2-carboxylate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Pyrrolidine C4 | ~25 |

| Pyrrolidine C3 | ~30 |

| Pyrrolidine C5 | ~46 |

| Ethyl CH₂ | ~60 |

| Pyrrolidine C2 | ~60 |

| Carbonyl C=O | ~174 |

Note: Predicted data serves as an estimation and actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. slideshare.net In this compound, COSY would show correlations between the protons within the pyrrolidine ring and between the methylene (B1212753) and methyl protons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY and the related Rotating-frame Overhauser Effect Spectroscopy (ROESY) have been used to investigate the spatial relationships and conformational dynamics in other cyclic systems. nih.govfrontiersin.org

Since this compound is a chiral molecule, it is often necessary to determine its enantiomeric purity or enantiomeric excess (ee). Chiral NMR spectroscopy is a powerful tool for this purpose. This is achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent to the NMR sample.

One effective CSA for chiral pyrrolidines is (18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.net This crown ether interacts with the chiral amine to form diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in both the ¹H and ¹³C NMR spectra. researchgate.net The ratio of the integrals of these separated signals directly corresponds to the enantiomeric excess of the sample. Other chiral auxiliaries, such as those based on BINOL, have also proven effective for the enantiodiscrimination of chiral molecules. nih.gov

The pyrrolidine ring is not planar and can exist in various puckered conformations. Furthermore, rotation around the C-N and C-C single bonds can be hindered. Variable-temperature (VT) NMR is used to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape and position. At low temperatures, the interconversion between different conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. nih.gov As the temperature is raised, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. nih.gov This type of analysis provides information about the energy barriers between different conformations and the relative populations of each conformer. Such studies have been applied to substituted pyrrolidines to understand their conformational preferences. frontiersin.orgacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 143.18 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For an ester like this compound, common fragmentation pathways include:

Loss of the alkoxy group (-OCH₂CH₃): Cleavage of the bond next to the carbonyl group can result in the loss of the ethoxy radical. libretexts.org

Alpha-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is susceptible to cleavage, a common fragmentation pathway for amines. libretexts.org

Loss of the entire ester group: Fragmentation can lead to the loss of the -COOCH₂CH₃ group.

Ring opening and subsequent fragmentation: The pyrrolidine ring can open, leading to a variety of fragment ions.

Studies on related α-pyrrolidinophenone structures show that a primary fragmentation pathway involves the loss of the neutral pyrrolidine molecule. wvu.edu The specific fragmentation pattern of this compound would provide definitive structural confirmation and can be used to distinguish it from its isomers.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl (2S)-pyrrolidine-2-carboxylate |

| 1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate |

| (18-crown-6)-2,3,11,12-tetracarboxylic acid |

| BINOL |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features: the secondary amine, the ester group, and the aliphatic backbone.

The primary absorptions observed in the IR spectrum of this compound are characteristic of its constituent functional groups. The secondary amine (N-H) in the pyrrolidine ring typically exhibits a moderate stretching vibration. The ester group is identified by two distinct and strong absorptions: the carbonyl (C=O) stretch, which is one of the most prominent peaks in the spectrum, and the C-O single bond stretches. chemguide.co.uk The aliphatic C-H bonds of the ethyl group and the pyrrolidine ring also produce characteristic stretching and bending vibrations.

A summary of the expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Alkane (C-H) | Stretch | 2850 - 2960 | Moderate to Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| This interactive table summarizes the typical IR absorption regions for the functional groups in this compound. |

The specific position of the C=O stretch within the 1735-1750 cm⁻¹ range is a reliable indicator of the ester functional group. chemguide.co.uk The absence of a broad O-H stretch around 2500-3300 cm⁻¹ confirms that the molecule is an ester and not a carboxylic acid. chemguide.co.uk The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. The utility of this technique for this compound is limited due to the absence of extensive chromophores or conjugated systems in its structure.

The core structure consists of saturated aliphatic rings and an ester group. The ester carbonyl group can undergo a weak n→π* transition. However, this absorption is typically found in the far UV region (around 200-215 nm) and may not be easily observable with standard instrumentation. The molecule does not possess the conjugated double bonds or aromatic rings that give rise to strong absorptions at higher wavelengths (above 220 nm). researchgate.net Therefore, UV-Vis spectroscopy is not a primary method for the structural elucidation of this compound but can be used to detect the presence of aromatic impurities if they absorb in the accessible UV range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method can provide unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Absolute Stereochemistry: Unambiguously determine the R or S configuration at the C2 chiral center.

Conformation: Define the exact puckering of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).

Intermolecular Interactions: Identify and characterize hydrogen bonding networks involving the secondary amine (N-H donor) and the ester carbonyl oxygen (C=O acceptor), as well as other van der Waals forces that dictate the crystal packing.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing chemical purity and, crucially, for determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used for both purity assessment and the challenging task of separating enantiomers. acs.org

Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of this compound. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.net Impurities are detected as separate peaks, and their levels can be quantified.

Enantiomeric Excess Determination: The separation of the R and S enantiomers of this compound requires a chiral environment. This is most often achieved by using a Chiral Stationary Phase (CSP). chiralpedia.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, have proven highly effective for resolving pyrrolidine derivatives. researchgate.netepa.gov Normal-phase chromatography, using a mobile phase like n-hexane mixed with an alcohol (e.g., ethanol (B145695) or isopropanol), is frequently employed for these separations. researchgate.net The choice of alcohol and its concentration in the mobile phase can significantly impact the resolution between the enantiomers.

A summary of typical HPLC conditions for the chiral separation of pyrrolidine derivatives is presented below.

| Parameter | Typical Conditions |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as Chiralcel®) |

| Mobile Phase | n-Hexane / Alcohol (Ethanol, 2-Propanol) mixture |

| Detection | UV (at low wavelength, e.g., ~210 nm) |